2-naphthalen-2-yl-N-propan-2-ylacetamide
Description
Properties
IUPAC Name |
2-naphthalen-2-yl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(2)16-15(17)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,11H,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMDQDANFDKDRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-2-yl-N-propan-2-ylacetamide typically involves the reaction of 2-naphthol with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Naphthol is reacted with isopropylamine in the presence of a suitable catalyst to form 2-naphthalen-2-yl-N-propan-2-ylamine.
Step 2: The resulting amine is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced monitoring systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-2-yl-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Naphthoquinones
Reduction: Amine derivatives
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives
Scientific Research Applications
2-Naphthalen-2-yl-N-propan-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-naphthalen-2-yl-N-propan-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-naphthalen-2-yl-N-propan-2-ylacetamide with structurally related acetamides, focusing on substituent effects, physicochemical properties, and synthetic strategies.
Substituent Variations on the Acetamide Backbone
N-(2,2-Diphenylethyl) Derivatives (): Bulky diphenylethyl substituents increase steric hindrance, likely reducing solubility but improving binding to hydrophobic targets. For example, N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide exhibits a methoxy group on the naphthyl ring, enhancing polarity and hydrogen-bonding capacity . N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): The morpholine ring introduces polarity and hydrogen-bond acceptor/donor sites, contrasting sharply with the target compound’s hydrophobic isopropyl group .
These derivatives exhibit IR C=O stretches at ~1671 cm$^{-1}$, comparable to typical acetamide carbonyl frequencies . Diphenyl-Substituted Analog (): N-Naphthalen-2-yl-2,2-diphenylacetamide (CAS 7505-88-6) features a diphenylmethyl group at the α-carbon, increasing steric bulk and likely reducing solubility (MW = 337.41) .
Functional Group Additions
- Methoxy Modifications : Naproxen-derived amides (e.g., ) include a 6-methoxy group on the naphthyl ring, enhancing hydrophilicity and electronic effects. This contrasts with the target compound’s unsubstituted naphthyl group, which prioritizes hydrophobicity.
- Heterocyclic Appendages : Triazole-containing derivatives () and compounds like 2-((4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide () introduce sulfur or nitrogen heteroatoms, altering electronic profiles and bioactivity .
Physicochemical and Spectral Properties
Q & A
Q. What computational methods predict hydrogen-bonding patterns in co-crystals with biological targets?
- Modeling :
- Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces. Compare with experimental IR spectra (e.g., NH stretching at 3300 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
